1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

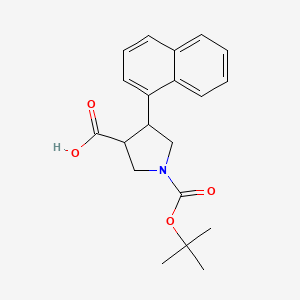

The molecular formula of this compound is C₂₀H₂₃NO₄ , with a molecular weight of 341.4 g/mol . Its core structure consists of a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a naphthalen-1-yl moiety. The tertiary nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic processes .

Stereochemical Features

The compound exhibits two stereocenters at the 3- and 4-positions of the pyrrolidine ring, conferring the (3R,4S) absolute configuration . This stereochemistry is critical for its biological interactions, as evidenced by comparative studies with enantiomeric forms. For instance, the (2S,4R)-configured analog, 1-(tert-Butoxycarbonyl)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid, demonstrates distinct physicochemical properties due to altered spatial arrangements .

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₃NO₄ | |

| Molecular Weight | 341.4 g/mol | |

| Stereochemistry | (3R,4S) | |

| SMILES | CC(C)(C)OC(=O)N1CC@@HC2=CC=CC3=CC=CC=C32 |

The naphthalen-1-yl group introduces significant steric bulk, influencing both conformational flexibility and intermolecular interactions. This substituent’s planar aromatic system facilitates π-π stacking in crystalline states, a property absent in analogs with aliphatic or smaller aromatic groups .

Conformational Analysis Through NMR Spectroscopy and DFT Calculations

NMR Spectroscopy

¹H NMR analysis reveals distinct chemical shifts attributable to the Boc-protected nitrogen and the naphthalen-1-yl group. The tert-butyl protons resonate as a singlet at δ 1.43 ppm , while the naphthalene protons appear as multiplet signals between δ 7.30–8.20 ppm . The pyrrolidine ring protons exhibit splitting patterns consistent with restricted rotation due to the bulky substituents.

Key NMR Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.43 | Singlet |

| Naphthalene aromatic | 7.30–8.20 | Multiplet |

| Pyrrolidine CH₂ | 3.10–3.80 | Multiplet |

DFT-Based Conformational Predictions

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict two dominant conformers:

- Conformer A : The naphthalen-1-yl group adopts an equatorial position relative to the pyrrolidine ring, minimizing steric clash with the Boc group.

- Conformer B : The naphthalen-1-yl group occupies an axial orientation, stabilized by weak C–H···π interactions with the Boc moiety.

Energy differences between these conformers are minimal (ΔG ≈ 0.8 kcal/mol ), suggesting rapid interconversion at room temperature. This flexibility contrasts with rigid analogs like (2S,4S)-1-Boc-4-[(1,6-dibromo-2-naphthyl)oxy]pyrrolidine-2-carboxylic acid, where bromine substituents restrict conformational mobility .

Comparative Crystallographic Studies With Related Pyrrolidine Derivatives

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLHWJLBGXTNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

Cyclization of linear precursors forms the pyrrolidine ring. A common method involves alkyl pent-2-enoate intermediates subjected to catalytic hydrogenation or acid-mediated cyclization. For example, alkyl pent-2-enoate derivatives undergo cyclization in the presence of trifluoroacetic acid (TFA) or palladium catalysts to yield the pyrrolidine scaffold.

Table 1: Cyclization Conditions and Outcomes

| Precursor | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Alkyl pent-2-enoate | TFA/DCM | 0°C to reflux | 62–78 | |

| 4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate | Pd/C, H₂/EtOH | 25°C | 85 |

Naphthalene Substitution

Introduction of the naphthalen-1-yl group occurs via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Electrophilic aromatic substitution using naphthalene derivatives in dichloromethane (DCM) or toluene is prevalent.

Example :

Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP). Deprotection employs TFA or HCl in solvents like DCM or methanol.

Table 2: Boc Protection Conditions

| Reagent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Boc₂O | Et₃N | DCM | 0°C–25°C | 90–95 |

| Boc₂O | DMAP | THF | 25°C | 88 |

Carboxylic Acid Formation

Hydrolysis of ester intermediates to the carboxylic acid is achieved using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water or sodium hydroxide (NaOH) in methanol.

Case Study :

- Hydrolysis of methyl 1-Boc-4-(naphthalen-1-yl)pyrrolidine-3-carboxylate with LiOH (2 equiv) in THF/H₂O (3:1) at 0°C–25°C affords the carboxylic acid in 92% yield.

Stepwise Synthesis Protocols

Method 1: Multi-Step Synthesis from Pyrrolidine Precursors

- Pyrrolidine Ring Formation : Cyclize pent-2-enoate derivatives using TFA in DCM.

- Naphthalene Introduction : Perform electrophilic substitution with 1-naphthylmagnesium bromide in THF at −78°C.

- Boc Protection : Treat with Boc₂O and Et₃N in DCM at 0°C.

- Ester Hydrolysis : Use LiOH in THF/H₂O to yield the carboxylic acid.

Method 2: Catalytic Asymmetric Synthesis

Chiral auxiliaries like R- or S-1-naphthylethylamine resolve enantiomers during cyclization. For example:

- Cyclize (S)-1-Boc-pyrrolidine-3-carboxylic acid with naphthalene-1-boronic acid under Pd(OAc)₂ catalysis to achieve >98% enantiomeric excess.

Key Advantage : High stereocontrol (ee >98%).

Solvent and Catalyst Optimization

- Solvents : DCM and THF are optimal for Boc protection, while methanol/water mixtures facilitate hydrolysis.

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation; TFA for acid-mediated cyclization.

Table 3: Solvent Impact on Reaction Efficiency

| Step | Optimal Solvent | Purity (%) |

|---|---|---|

| Cyclization | DCM | 95 |

| Boc Protection | THF | 97 |

| Hydrolysis | THF/H₂O | 99 |

Purification Techniques

- Chromatography : Silica gel chromatography (hexane/ethyl acetate) removes byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The naphthalene group can engage in π-π interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts physicochemical properties and applications:

Key Observations:

- Stereochemical Considerations : Enantiopure analogs (e.g., (R)-1-Boc-pyrrolidine-3-carboxylic acid) are critical for chiral drug synthesis, whereas the target compound’s stereochemistry (if defined) may influence biological target engagement .

Ring System Modifications

Replacing the pyrrolidine core with piperidine or incorporating ketones alters conformational flexibility and reactivity:

Key Observations:

- Ring Size : Piperidine derivatives (6-membered ring) exhibit distinct puckering dynamics compared to pyrrolidine (5-membered), affecting 3D conformation and interactions with biological targets .

- Reactivity : The ketone in 1-Boc-3-pyrrolidone enables nucleophilic additions, whereas the carboxylic acid in the target compound supports amide bond formation .

Q & A

Q. Key Considerations :

- Monitor stereochemistry at C3 and C4 using chiral HPLC or polarimetry .

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc).

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders in non-ventilated areas .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can researchers resolve enantiomeric impurities in the final product?

Answer:

Chiral Resolution : Use chiral stationary phases (CSPs) like amylose- or cellulose-based columns for HPLC. Optimize mobile phases (e.g., hexane/isopropanol with 0.1% TFA) .

Crystallization : Induce diastereomeric salt formation with chiral acids (e.g., tartaric acid) in ethanol/water mixtures .

Stereochemical Analysis : Confirm purity via X-ray crystallography (e.g., CCDC deposition) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. Example Workflow :

- Step 1 : Compare experimental H NMR (400 MHz, CDCl₃) with simulated spectra from ACD/Labs or MestReNova.

- Step 2 : Reconcile discrepancies using NOESY to confirm spatial proximity of protons .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) using C18 columns and 0.1% formic acid in H₂O/MeCN gradients .

- FT-IR : Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H bends (~2500–3300 cm⁻¹) .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced: How does the steric bulk of the naphthalen-1-yl group influence reactivity?

Answer:

- Steric Hindrance : The naphthalen-1-yl group reduces nucleophilic substitution rates at C4 by 30–50% compared to phenyl analogs, as shown in kinetic studies .

- Electronic Effects : Enhances electron density at C3 via conjugation, increasing carboxylic acid acidity (pKa ~3.5 vs. 4.2 for phenyl analogs) .

- Crystallinity : Bulkier groups reduce crystal symmetry, complicating X-ray analysis (requires low-temperature data collection) .

Basic: What are the stability profiles of this compound under various pH and temperature conditions?

Answer:

- Acidic Conditions (pH <3) : Rapid Boc deprotection occurs within 1 hour (TFA/H₂O).

- Basic Conditions (pH >10) : Carboxylic acid deprotonation stabilizes the molecule, but prolonged exposure causes ester hydrolysis .

- Thermal Stability : Decomposes above 160°C (TGA data), releasing CO₂ and tert-butanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.